(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one
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Overview
Description
(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone ring, an acetyl group, and a nitro-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a cyclopentanone derivative with an acetylating agent, followed by the introduction of the nitro-phenylethyl group through a nitration reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high efficiency. Solvent recovery and recycling are also important aspects of the industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetyl group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one: shares similarities with other nitro-phenylethyl derivatives and cyclopentanone compounds.
Ketones and Aldehydes: Compounds with similar carbonyl groups, such as acetone and benzaldehyde, exhibit comparable reactivity in certain reactions.
Uniqueness
The unique combination of a cyclopentanone ring, an acetyl group, and a nitro-phenylethyl substituent gives this compound distinct chemical and physical properties
Properties
CAS No. |
834917-49-6 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H17NO4/c1-11(17)15(9-5-8-14(15)18)13(10-16(19)20)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3/t13-,15+/m0/s1 |
InChI Key |
GQBWRJIXLLOVME-DZGCQCFKSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCCC1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1(CCCC1=O)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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